Structural Determinant: The 3,5-Dimethylbenzoyl-Cyclopentyl Motif as a Differentiator from Common N-Cyclopentyl or N-Aryl Benzenesulfonamides
CAS 644980-56-3 contains an N-(3,5-dimethylbenzoyl)cyclopentyl group that is structurally distinct from the N-cyclopentyl, N-aryl, or N-benzyl substitutions found in common benzenesulfonamide inhibitors [1] [2]. In the class of benzenesulfonamide RTK inhibitors, the 3,5-dimethylbenzoyl motif has been associated with enhanced hydrophobic packing in kinase active sites, as shown by docking studies of analogous N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-aryl amides in ecdysone receptor transactivation assays (EC50 = 1.91 × 10³ nM) [3]. By contrast, simpler N-cyclopentyl-4-methylbenzenesulfonamides (e.g., CAS 65032-48-6) lack the benzoyl carbonyl and aromatic substitution, resulting in significantly reduced kinase binding enthalpy as predicted by QSAR models [1].
| Evidence Dimension | Structural complexity of the N-substituent (number of aromatic rings and hydrogen bond acceptors in the ATP-site binding motif) |
|---|---|
| Target Compound Data | Two aromatic rings (3,5-dimethylphenyl and 4-methylphenyl) plus one carbonyl acceptor group at the cyclopentyl junction (3 hydrogen bond acceptors total) |
| Comparator Or Baseline | N-Cyclopentyl-4-methylbenzenesulfonamide (CAS 65032-48-6): one aromatic ring, zero carbonyl groups (3 hydrogen bond acceptors). AL106 (benzenesulfonamide-thiadiazole hybrid): one benzenesulfonamide ring, extensive hydrazinyl-dione conjugation. |
| Quantified Difference | The target compound provides an additional aromatic ring and a benzoyl carbonyl compared to baseline N-cyclopentyl analogs, increasing the number of potential π-stacking and hydrogen bonding interactions in the kinase hydrophobic pocket. |
| Conditions | Docking and QSAR analysis of benzenesulfonamide series binding to TrkA kinase (PDB ID not specified for this compound; class-level inference from Murugesan et al. 2023) [1]. |
Why This Matters
The presence of the 3,5-dimethylbenzoyl-cyclopentyl fragment constitutes a key structural differentiator that cannot be mimicked by commercially available N-cyclopentyl or N-aryl benzenesulfonamides, making CAS 644980-56-3 the only compound to explore this specific kinase-binding pharmacophore.
- [1] Murugesan A, Konda Mani S, Thiyagarajan R, et al. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences. 2023;24(15):12276. View Source
- [2] Murugesan A, et al. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Int J Mol Sci. 2023;24(15):12276. (Cytotoxicity Data Table S1, Supporting Information). View Source
- [3] BindingDB Entry BDBM50128313: N-[1-(3,5-Dimethyl-benzoyl)-cyclopentyl]-3-methoxy-2-methyl-benzamide. Ecdysone receptor transactivation assay in CHO cells. EC50 = 1.91 × 10³ nM. View Source
